Potassium trifluoro(3-oxocyclohexyl)borate
Description
Potassium trifluoro(3-oxocyclohexyl)borate is an organoboron compound featuring a cyclohexane ring substituted with a ketone group at the 3-position and a trifluoroborate moiety. The ketone functionality enhances its reactivity toward nucleophiles and electrophiles, distinguishing it from simpler aliphatic or aryl-substituted trifluoroborates .
Properties
Molecular Formula |
C6H9BF3KO |
|---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
potassium;trifluoro-(3-oxocyclohexyl)boranuide |
InChI |
InChI=1S/C6H9BF3O.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h5H,1-4H2;/q-1;+1 |
InChI Key |
PPTJLIFKHSRFAK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCCC(=O)C1)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-oxocyclohexyl)borate typically involves the reaction of a boronic acid with potassium bifluoride. This process results in the formation of the trifluoroborate salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency. The scalability of the synthesis process makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-oxocyclohexyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: The compound is involved in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides, while reduction reactions can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Potassium trifluoro(3-oxocyclohexyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(3-oxocyclohexyl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can undergo hydrolysis to form boronic acids, which are key intermediates in many organic reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and reactivity of potassium trifluoro(3-oxocyclohexyl)borate with analogous compounds:
Note: Data for this compound is extrapolated from analogs.
Key Observations:
Cyclohexyl vs.
Ketone Functionality: The 3-oxo group in cyclohexyl or linear alkyne derivatives () enables post-functionalization, such as forming enolates or reacting with nucleophiles, which is absent in non-ketone analogs like potassium trifluoro(oct-1-yn-1-yl)borate .
Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) increase boron's electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings. Conversely, the ketone group in 3-oxocyclohexyl derivatives may moderate reactivity due to conjugation effects .
Biological Activity
Potassium trifluoro(3-oxocyclohexyl)borate is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the available literature concerning its biological effects, synthesis, and applications, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoroborate group, which enhances its reactivity in various chemical reactions, particularly in cross-coupling reactions. The molecular formula is with a molecular weight of approximately 182.98 g/mol. Its structure includes a cyclohexyl ring, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of boron trifluoride with cyclohexanone derivatives under controlled conditions. A study demonstrated that the compound can be synthesized via a two-step process involving the formation of an intermediate followed by the introduction of potassium ions to yield the final product .
Antimicrobial Properties
Research has indicated that organotrifluoroborates, including this compound, exhibit antimicrobial activity. They function as inhibitors of bacterial quorum sensing, which is crucial for biofilm formation and pathogenicity in various bacterial species. In vitro studies have shown that these compounds can disrupt communication among bacteria, thereby reducing their virulence .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It has been reported to act as a non-covalent competitive inhibitor of serine proteases such as trypsin and α-chymotrypsin. The mechanism involves hydrogen bonding interactions at the active site of these enzymes, leading to reversible inhibition .
Toxicological Studies
Toxicological investigations have been conducted to assess the safety profile of this compound. In vivo studies on mice indicated that doses up to 100 mg/kg did not significantly alter liver or kidney function markers compared to control groups. Parameters such as lipid peroxidation levels and antioxidant enzyme activities remained unchanged, suggesting low toxicity at therapeutic doses .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the effect of this compound on biofilm formation.
- Method : Bacterial cultures were treated with varying concentrations of the compound.
- Results : A significant reduction in biofilm biomass was observed at concentrations above 50 µM, demonstrating its potential as an anti-biofilm agent .
- Enzyme Inhibition Assay :
Q & A
What are the standard synthetic protocols for preparing potassium trifluoro(3-oxocyclohexyl)borate, and how do reaction conditions influence yield?
Level : Basic
Answer :
The synthesis typically involves reacting a cyclohexanone derivative with a trifluoroborate precursor under controlled conditions. For example:
- General Procedure : Use of organometallic reagents (e.g., n-BuLi) to deprotonate the substrate, followed by boron trifluoride complexation and subsequent potassium salt precipitation .
- Critical Parameters : Temperature (-78°C for lithiation steps), solvent (dry THF), and stoichiometry (1.5–3.0 equiv. of boron sources like B(Oi-Pr)₃) significantly affect yield. Purification via acetone co-evaporation is common .
How can researchers resolve discrepancies in NMR data for this compound derivatives?
Level : Advanced
Answer :
Contradictions in ¹H/¹³C NMR shifts (e.g., cyclohexyl ring protons at δ 1.06–2.40 ppm in acetone-d₆ ) may arise from:
- Solvent effects : Acetone-d₆ vs. DMSO-d₆ can alter chemical shifts due to hydrogen bonding .
- Dynamic equilibria : Conformational flexibility of the cyclohexyl ring may broaden peaks. Low-temperature NMR or computational modeling (DFT) can clarify assignments .
- Reference standards : Cross-check with literature values for structurally analogous compounds (e.g., potassium trifluoro(3-oxohexyl)borate ).
What strategies optimize the stability of this compound during storage?
Level : Basic
Answer :
The compound’s hygroscopic nature requires:
- Storage : Inert atmosphere (N₂/Ar) at room temperature, with desiccants like silica gel .
- Handling : Use anhydrous solvents and gloveboxes to prevent hydrolysis of the BF₃ group.
- Characterization : Periodic ¹⁹F NMR monitoring (δ -70 to -135 ppm) detects decomposition .
How does the 3-oxocyclohexyl moiety influence reactivity in cross-coupling reactions?
Level : Advanced
Answer :
The keto group in the cyclohexyl ring:
- Electronic effects : Electron-withdrawing nature activates the boron center for transmetalation in Suzuki-Miyaura couplings .
- Steric effects : Substituents on the cyclohexane ring (e.g., methoxy groups) may hinder coupling efficiency. Comparative studies with non-keto analogs (e.g., potassium trifluoro(hexyl)borate) are recommended .
- Mechanistic insights : DFT studies can model transition states to predict regioselectivity .
What analytical techniques are essential for characterizing this compound?
Level : Basic
Answer :
A multi-technique approach is required:
- NMR : ¹¹B NMR (δ -1.8 to 5.0 ppm for BF₃ coordination ), ¹⁹F NMR (δ -70 to -136 ppm ).
- HRMS : Negative-ion ESI confirms molecular ion peaks (e.g., [M-K]⁻ at m/z 151.0559 ).
- Elemental analysis : Validates boron and potassium content (deviation >0.4% suggests impurities ).
How can computational chemistry aid in predicting the reactivity of this compound?
Level : Advanced
Answer :
- DFT calculations : Model boron’s Lewis acidity and ligand exchange barriers to predict catalytic activity .
- Solvent effects : COSMO-RS simulations assess solvent interactions (e.g., THF vs. DMSO) .
- Reaction pathways : Transition-state analysis for cross-coupling steps identifies rate-limiting stages .
What are the challenges in scaling up the synthesis of this compound?
Level : Advanced
Answer :
Key issues include:
- Exothermic steps : Lithiation at -78°C requires specialized reactors for temperature control .
- Purification : Column chromatography is impractical for large batches; alternative methods like recrystallization (acetone/hexane) are needed .
- Safety : Handling n-BuLi and HF byproducts demands rigorous safety protocols (e.g., P210 precautions ).
How do substituents on the cyclohexane ring modify the compound’s properties?
Level : Advanced
Answer :
- Electron-withdrawing groups (e.g., -OCH₃): Enhance boron’s electrophilicity but may reduce solubility .
- Steric bulk : Bulky groups (e.g., tert-butyl) slow transmetalation in cross-couplings.
- Comparative studies : Synthesize analogs (e.g., potassium trifluoro(4-methoxyphenyl)borate ) to isolate electronic/steric effects.
Table 1: Key Spectral Data for this compound
| Technique | Data Range/Peaks | Reference |
|---|---|---|
| ¹H NMR (acetone) | δ 0.89–2.40 (cyclohexyl protons) | |
| ¹³C NMR | δ 189.0 (keto C=O) | |
| ¹¹B NMR | δ -1.8–5.0 (BF₃ coordination) | |
| ¹⁹F NMR | δ -70.99 to -136.4 (BF₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
